REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:7]=1.C1C(O)=CC=C(O)C=1.OP(O)(O)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1
|
Name
|
|
Quantity
|
119.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)(C)O)F
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
|
CUSTOM
|
Details
|
was stirred for 3.5 h at 50° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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ADDITION
|
Details
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The mixture was poured onto ice-water
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phases were washed with 2N aqueous NaOH and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in hexane
|
Type
|
FILTRATION
|
Details
|
filtered through a plough of silica gel
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CONCENTRATION
|
Details
|
after concentration at 600 mbar the title compound as a colorless oil
|
Type
|
CUSTOM
|
Details
|
UPLC RtH5=1.416 min
|
Duration
|
1.416 min
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)F)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |